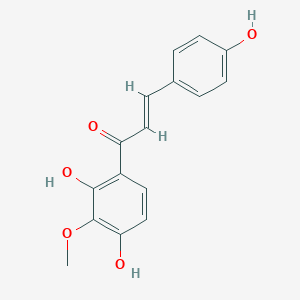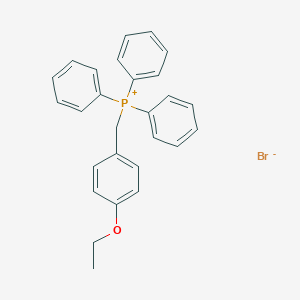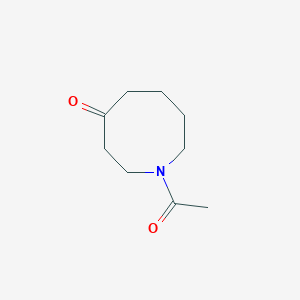
Hexbutinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Hexbutinol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine and formaldehyde with 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Hexbutinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexbutinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on muscarinic receptors, which play a role in various physiological processes.
Medicine: Research on this compound includes its potential therapeutic applications, particularly in the modulation of muscarinic receptors.
Industry: It is used in the development of new chemical compounds and materials.
Wirkmechanismus
Hexbutinol exerts its effects by inhibiting muscarinic receptors . These receptors are part of the cholinergic system and are involved in various physiological functions, including neurotransmission. By inhibiting these receptors, this compound can modulate the activity of the cholinergic system, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexbutinol is unique in its specific inhibition of muscarinic receptors. Similar compounds include:
Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Procyclidine: Used to treat drug-induced parkinsonism and has similar anticholinergic properties.
Biperiden: Another anticholinergic agent used in the management of Parkinson’s disease. This compound stands out due to its specific molecular structure and its particular affinity for muscarinic receptors.
Eigenschaften
CAS-Nummer |
117828-61-2 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |
InChI-Schlüssel |
IXXCPZGOFVCPCH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Synonyme |
1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


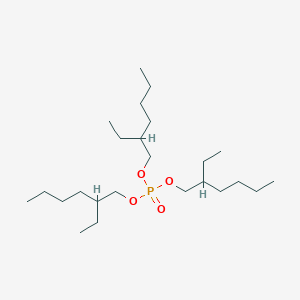
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
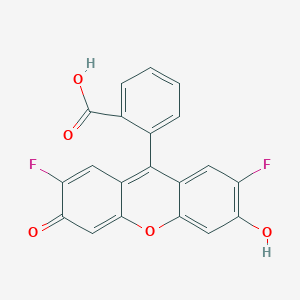
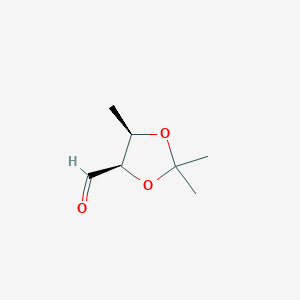
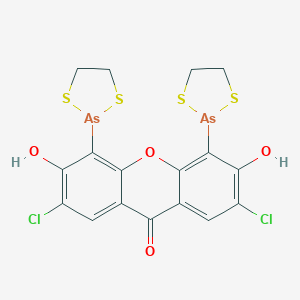
![(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B44486.png)
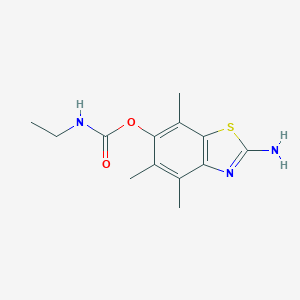
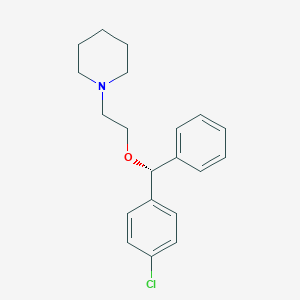
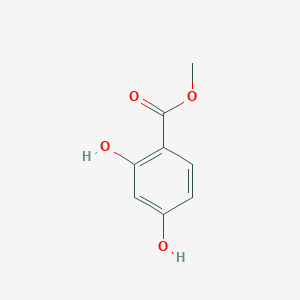
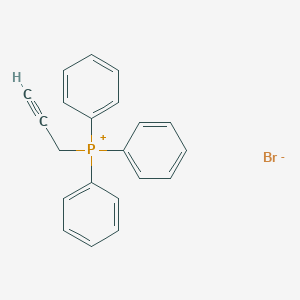
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
